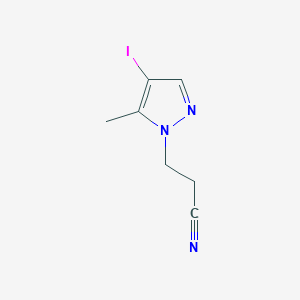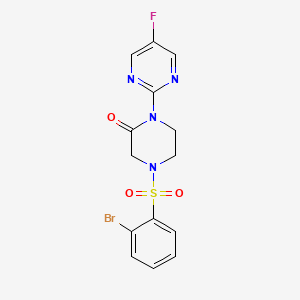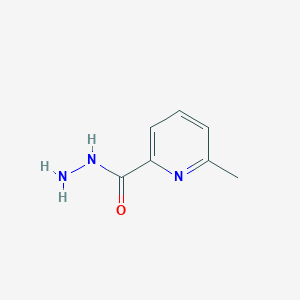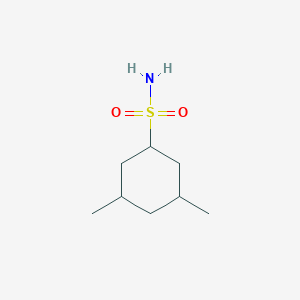
(2-((3-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(o-tolyl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound (2-((3-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(o-tolyl)methanone, also known as FITM, is a novel small molecule that has gained significant attention in recent years due to its potential applications in scientific research. FITM is a selective inhibitor of the fat storage-inducing transmembrane protein (FIT) and has been shown to have promising effects on metabolic disorders, such as obesity and type 2 diabetes.
科学的研究の応用
Sure! Here is a comprehensive analysis of the scientific research applications of the compound (2-((3-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(o-tolyl)methanone, also known as 2-{[(3-fluorophenyl)methyl]sulfanyl}-1-(2-methylbenzoyl)-4,5-dihydro-1H-imidazole:
Antimicrobial Activity
This compound has shown potential as an antimicrobial agent. Its unique structure allows it to interact with bacterial cell walls, disrupting their integrity and leading to cell death. Research has indicated its effectiveness against a variety of bacterial strains, making it a candidate for developing new antibiotics .
Antiviral Applications
The compound’s ability to inhibit viral replication has been explored in several studies. It has demonstrated efficacy against certain RNA viruses by interfering with viral RNA synthesis. This makes it a promising candidate for antiviral drug development, particularly for diseases where current treatments are limited .
Anticancer Properties
Research has shown that this compound can induce apoptosis in cancer cells. Its mechanism involves the activation of caspases and the disruption of mitochondrial function, leading to programmed cell death. This property is being investigated for potential use in chemotherapy, especially for cancers resistant to conventional treatments .
Anti-inflammatory Effects
The compound has been found to possess significant anti-inflammatory properties. It inhibits the production of pro-inflammatory cytokines and reduces the activation of inflammatory pathways. This makes it a potential therapeutic agent for treating chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .
Neuroprotective Applications
Studies have indicated that this compound can protect neurons from oxidative stress and apoptosis. Its neuroprotective effects are being explored for the treatment of neurodegenerative diseases like Alzheimer’s and Parkinson’s disease. The compound’s ability to cross the blood-brain barrier enhances its potential as a neuroprotective agent .
Antioxidant Activity
The compound exhibits strong antioxidant properties, scavenging free radicals and reducing oxidative stress. This activity is beneficial in preventing cellular damage and aging, and it is being studied for its potential in skincare and anti-aging products .
Antifibrotic Effects
Research has shown that this compound can inhibit the formation of fibrotic tissue. It reduces the expression of fibrotic markers and collagen production, making it a candidate for treating fibrotic diseases such as liver fibrosis and pulmonary fibrosis .
Antidiabetic Potential
The compound has been investigated for its ability to improve insulin sensitivity and reduce blood glucose levels. Its mechanism involves the modulation of insulin signaling pathways, which could make it a useful therapeutic agent for managing diabetes .
These applications highlight the diverse potential of (2-((3-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(o-tolyl)methanone in various fields of scientific research. Each application is supported by ongoing studies and holds promise for future therapeutic developments.
Molecules | Free Full-Text | Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity
特性
IUPAC Name |
[2-[(3-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(2-methylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN2OS/c1-13-5-2-3-8-16(13)17(22)21-10-9-20-18(21)23-12-14-6-4-7-15(19)11-14/h2-8,11H,9-10,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLPXHMYKCSOPTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)N2CCN=C2SCC3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-((3-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(o-tolyl)methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(2-(diethylamino)ethyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-3-nitrobenzamide hydrochloride](/img/structure/B2536322.png)

![N-(2-(2-phenylthiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-4-(trifluoromethyl)benzamide](/img/structure/B2536324.png)
![4-butyl-N-(1-(1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)cyclohexanecarboxamide](/img/structure/B2536325.png)

![{[2,4,6-Tris(methylethyl)phenyl]sulfonyl}piperidine](/img/structure/B2536327.png)


![Dibenzo[b,f][1,4]oxazepin-11-amine](/img/structure/B2536336.png)


![2-(5-chlorothiophen-2-yl)-N-(4-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2536342.png)
![2-amino-5H,6H,7H-cyclopenta[b]pyridine-3-carboxylic acid](/img/structure/B2536343.png)